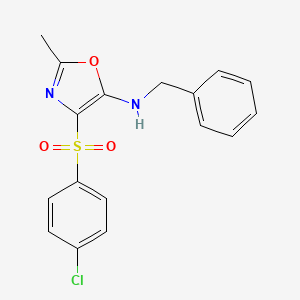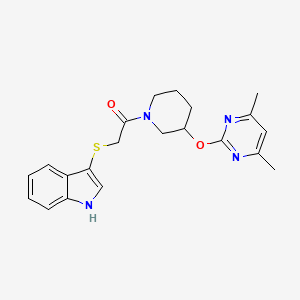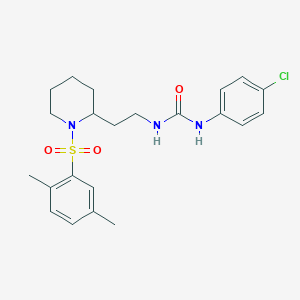![molecular formula C18H15N5O2S B2890430 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide CAS No. 1185082-84-1](/img/structure/B2890430.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a class of compounds that have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the reaction of 6a–f with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol 7a–d and with o -phenylenediamine derivatives 9a and b . This reaction yields the corresponding bis (1,2,4-triazolo thiadiazine) derivatives 8a–l and bis (quinoxaline) derivatives 10a–e .Molecular Structure Analysis
The molecular structure of these compounds has been studied using molecular docking . This technique allows researchers to investigate the binding modes of the proposed compounds with the DNA active site .Applications De Recherche Scientifique
Bioactive Molecule Design
Quinoxaline, a core structure in this compound, has been extensively used in the design and development of numerous bioactive molecules . This suggests that the compound could be used in the development of new drugs or therapeutic agents.
Dye Synthesis
Quinoxaline derivatives have been used in the synthesis of dyes . The compound’s unique structure could potentially contribute to the development of new dyes with specific properties.
Fluorescent Materials
The quinoxaline scaffold has been utilized in the creation of fluorescent materials . This compound could potentially be used in the development of new fluorescent materials for various applications, such as biological imaging or sensor technology.
Electroluminescent Materials
Quinoxaline derivatives have been used in the development of electroluminescent materials . This suggests potential applications in the field of optoelectronics, such as in the creation of light-emitting diodes (LEDs) or other light-emitting devices.
Solar Cell Applications
Quinoxaline-based compounds have been used as organic sensitizers in solar cell applications . This compound could potentially contribute to the development of more efficient or cost-effective solar cells.
Polymeric Optoelectronic Materials
The quinoxaline scaffold has been used in the development of polymeric optoelectronic materials . This suggests potential applications in the field of optoelectronics, such as in the creation of photovoltaic devices or other light-sensitive technologies.
Oxidizing Agent in Affinity Selection-Mass Spectrometry (AS-MS)
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, a related compound, has been used as an oxidizing agent for affinity selection-mass spectrometry (AS-MS) compound binding assay . This suggests that the compound could potentially be used in similar applications in AS-MS.
Soluble Guanylate Cyclase (sGC) Inhibitor
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one has been used as a soluble guanylate cyclase (sGC) inhibitor to inhibit S-nitroso-N-acetyl-DL-penicillamine (SNAP)-induced cGMP production . This suggests potential applications in biological research, particularly in studies involving cGMP signaling pathways.
Mécanisme D'action
Orientations Futures
The future directions for research on these compounds could involve further optimization of their synthesis, more detailed studies of their physical and chemical properties, and more extensive testing of their biological activities . The potential for these compounds to be developed into effective anticancer agents is particularly promising .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-13-8-6-12(7-9-13)20-16(24)10-26-18-17-22-19-11-23(17)15-5-3-2-4-14(15)21-18/h2-9,11H,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOSXGXXHRGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890347.png)

![2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2890350.png)

![6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2890359.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2890364.png)

![[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2890367.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)